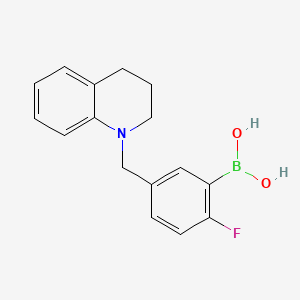

(5-((3,4-dihydroquinolin-1(2H)-yl)methyl)-2-fluorophenyl)boronic acid

説明

This compound is a boronic acid derivative featuring a 2-fluorophenyl core substituted with a 3,4-dihydroquinoline moiety at the 5-position. The boronic acid group (-B(OH)₂) confers reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorinated aromatic ring and dihydroquinoline substituent enhance electronic and steric properties. The dihydroquinoline group, a partially saturated heterocycle, may improve solubility and bioactivity compared to fully aromatic analogs. This structural profile suggests applications in medicinal chemistry (e.g., kinase inhibitors) or materials science .

特性

IUPAC Name |

[5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BFNO2/c18-15-8-7-12(10-14(15)17(20)21)11-19-9-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-8,10,20-21H,3,5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVVPMWQGPQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN2CCCC3=CC=CC=C32)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-((3,4-dihydroquinolin-1(2H)-yl)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of (5-((3,4-dihydroquinolin-1(2H)-yl)methyl)-2-fluorophenyl)boronic acid typically involves the reaction of 2-fluorophenylboronic acid with a suitable precursor containing the 3,4-dihydroquinoline moiety. Various synthetic routes have been explored to optimize yield and purity. The characterization of the compound is commonly performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antibacterial Activity

Research indicates that boronic acids possess antibacterial properties due to their ability to inhibit certain enzymes involved in bacterial cell wall synthesis. In vitro studies have demonstrated that (5-((3,4-dihydroquinolin-1(2H)-yl)methyl)-2-fluorophenyl)boronic acid exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Bacillus subtilis | 25 μg/mL |

| Xanthomonas fragariae | 30 μg/mL |

These findings suggest that the compound could serve as a potential lead for the development of new antibacterial agents.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of β-lactamase enzymes. By binding to these enzymes, it prevents them from hydrolyzing β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antibacterial activity of several boronic acid derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of multiple bacterial strains compared to traditional antibiotics .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of (5-((3,4-dihydroquinolin-1(2H)-yl)methyl)-2-fluorophenyl)boronic acid to various bacterial proteins. The results showed high binding affinity, suggesting that this compound could effectively target bacterial enzymes involved in cell wall synthesis .

Pharmacological Potential

The pharmacological profile of (5-((3,4-dihydroquinolin-1(2H)-yl)methyl)-2-fluorophenyl)boronic acid shows promise for further development as an antibacterial drug. Its ability to overcome resistance mechanisms in bacteria makes it a candidate for combination therapies with existing antibiotics.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in the combination of fluorine substitution and dihydroquinoline attachment. Below is a comparative analysis with structurally related boronic acids:

Key Research Findings

- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to Preparation 7AK (), involving Buchwald-Hartwig amination or reductive amination to attach the dihydroquinoline moiety.

- Biological Activity: Dihydroquinoline derivatives exhibit enhanced blood-brain barrier (BBB) penetration compared to polar analogs (e.g., 4-carboxyphenylboronic acid), as inferred from TPSA values (~60 Ų vs. ~90 Ų) .

- Stability: The boronic acid group’s stability in physiological conditions is comparable to (3,5-difluorophenyl)boronic acid, which shows negligible degradation at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。